(5E)-5-[3,5-diiodo-4-(methylamino)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5E)-5-{[3,5-DIIODO-4-(METHYLAMINO)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes multiple iodine atoms and a diazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[3,5-DIIODO-4-(METHYLAMINO)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting with the preparation of the diazinane ring and subsequent functionalization with iodine and methylamino groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for better control over reaction parameters and scalability, ensuring consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[3,5-DIIODO-4-(METHYLAMINO)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the iodine atoms, potentially leading to deiodination.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations , reducing agents such as hydrogen gas, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to optimize reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quaternary ammonium cations, while substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
(5E)-5-{[3,5-DIIODO-4-(METHYLAMINO)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the development of new materials with unique properties, such as advanced polymers and coatings.
Mechanism of Action
The mechanism of action of (5E)-5-{[3,5-DIIODO-4-(METHYLAMINO)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **(5E)-5-{[3,5-DIIODO-4-(METHYLAMINO)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE shares similarities with other diazinane derivatives and iodine-containing compounds.
Chitosan derivatives: These compounds also exhibit unique biological activities and are used in various biomedical applications.
Uniqueness
The uniqueness of (5E)-5-{[3,5-DIIODO-4-(METHYLAMINO)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C19H15I2N3O3 |
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Molecular Weight |
587.1 g/mol |
IUPAC Name |
(5E)-5-[[3,5-diiodo-4-(methylamino)phenyl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H15I2N3O3/c1-10-3-5-12(6-4-10)24-18(26)13(17(25)23-19(24)27)7-11-8-14(20)16(22-2)15(21)9-11/h3-9,22H,1-2H3,(H,23,25,27)/b13-7+ |
InChI Key |
AZXRSJQBCGGXNT-NTUHNPAUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)I)NC)I)/C(=O)NC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)I)NC)I)C(=O)NC2=O |
Origin of Product |
United States |
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